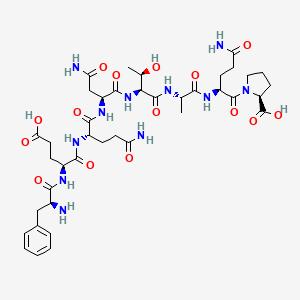
2-(4-Methylphenyl)-4(1H)-pteridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-4(1H)-pteridinone, also known as MPTP, is a chemical compound that has been used in scientific research for many years due to its ability to selectively destroy dopamine neurons in the brain. This property has made it a valuable tool in studying Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Mechanism of Action
2-(4-Methylphenyl)-4(1H)-pteridinone is metabolized in the brain to produce a toxic metabolite called MPP+. MPP+ selectively destroys dopamine neurons in the brain by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress and cell death. This mechanism of action is similar to that of other neurotoxins, such as rotenone and paraquat, which are also used to study Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Methylphenyl)-4(1H)-pteridinone are well-documented. 2-(4-Methylphenyl)-4(1H)-pteridinone selectively destroys dopamine neurons in the brain, leading to a decrease in dopamine levels and the development of symptoms similar to those seen in Parkinson's disease patients. These symptoms include tremors, rigidity, and bradykinesia. 2-(4-Methylphenyl)-4(1H)-pteridinone has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
Advantages and Limitations for Lab Experiments
2-(4-Methylphenyl)-4(1H)-pteridinone has several advantages as a research tool. It selectively destroys dopamine neurons in the brain, making it a valuable tool for studying Parkinson's disease. It is also relatively easy to synthesize and has a well-characterized mechanism of action. However, there are also limitations to its use. 2-(4-Methylphenyl)-4(1H)-pteridinone is highly toxic and must be handled with care. It is also a neurotoxin that can cause permanent damage to the brain, making it unsuitable for use in humans. Animal models of Parkinson's disease developed using 2-(4-Methylphenyl)-4(1H)-pteridinone may not fully replicate the human disease, limiting the translational potential of research using 2-(4-Methylphenyl)-4(1H)-pteridinone.
Future Directions
There are several future directions for research on 2-(4-Methylphenyl)-4(1H)-pteridinone. One area of interest is the development of new animal models of Parkinson's disease that more closely replicate the human disease. Another area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease, such as oxidative stress and inflammation. Researchers may also be interested in studying the effects of 2-(4-Methylphenyl)-4(1H)-pteridinone on other neurotransmitter systems in the brain, such as the serotonergic and noradrenergic systems. Finally, there is a need for more research on the long-term effects of 2-(4-Methylphenyl)-4(1H)-pteridinone exposure and the potential for neuroprotection against its toxic effects.
Synthesis Methods
2-(4-Methylphenyl)-4(1H)-pteridinone can be synthesized by the reaction of 1-methyl-4-phenylpyridinium iodide with potassium cyanate. This reaction produces 2-(4-Methylphenyl)-4(1H)-pteridinone as a white crystalline solid with a melting point of 105-107°C. The purity of the synthesized 2-(4-Methylphenyl)-4(1H)-pteridinone can be confirmed by using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Scientific Research Applications
2-(4-Methylphenyl)-4(1H)-pteridinone has been used extensively in scientific research to study Parkinson's disease. It selectively destroys dopamine neurons in the brain, leading to symptoms similar to those seen in Parkinson's disease patients. By studying the effects of 2-(4-Methylphenyl)-4(1H)-pteridinone on the brain, researchers have gained valuable insights into the mechanisms underlying Parkinson's disease. 2-(4-Methylphenyl)-4(1H)-pteridinone has also been used to develop animal models of Parkinson's disease, which are widely used in preclinical studies of potential treatments for the disease.
properties
IUPAC Name |
2-(4-methylphenyl)-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUJTGSJHUANZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704572 |
Source


|
| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4(1H)-pteridinone | |
CAS RN |
155513-87-4 |
Source


|
| Record name | 2-(4-Methylphenyl)pteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)



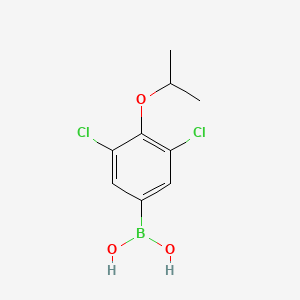
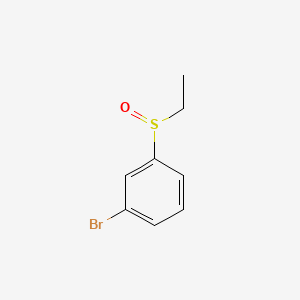
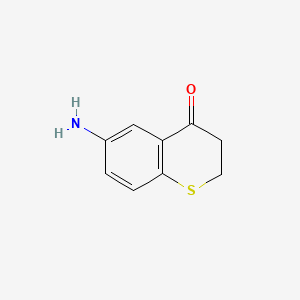



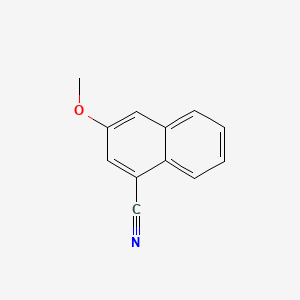
![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)
